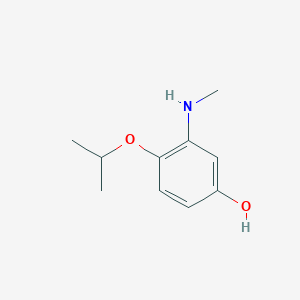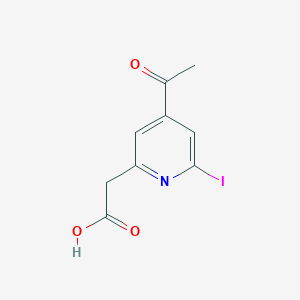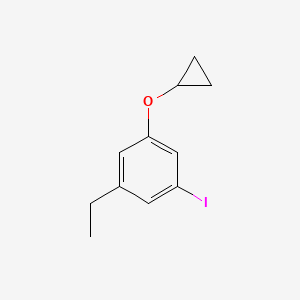![molecular formula C13H11N3OS B14844846 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core with a benzylthio substituent at the 2-position and a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL typically involves the following steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from a 2-aminopyrimidine derivative, cyclization with a suitable reagent can form the pyrrolo[2,3-D]pyrimidine core.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions. A common method involves reacting the pyrrolo[2,3-D]pyrimidine core with benzylthiol in the presence of a base.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through oxidation reactions. For instance, using an oxidizing agent like m-chloroperbenzoic acid can introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the benzylthio group.
Reduced Pyrimidine Derivatives: Formed from the reduction of the pyrimidine ring.
Substituted Derivatives: Formed from substitution reactions at the hydroxyl group.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent. Its unique structure allows it to interact with various molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in cellular proliferation, such as tyrosine kinases. By binding to these enzymes, the compound can disrupt signaling pathways that promote cancer cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzylthio)-3-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-OL
- 2-(Benzylthio)-3-ethyl-5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4(3H)-one
Uniqueness
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL is unique due to its specific substitution pattern and the presence of both a benzylthio group and a hydroxyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H11N3OS |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3OS/c17-12-10-6-7-14-11(10)15-13(16-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15,16,17) |
Clave InChI |
FUMBVWQLYALZAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC3=C(C=CN3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


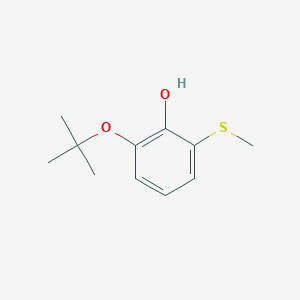
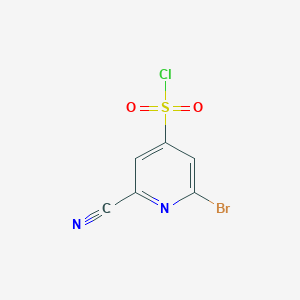
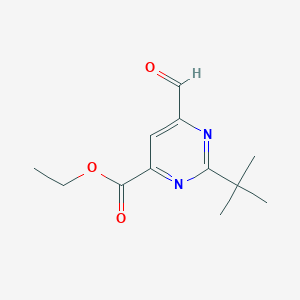

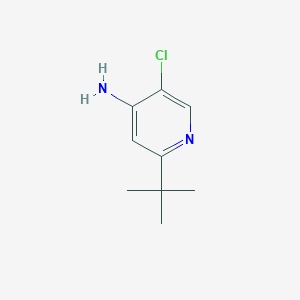
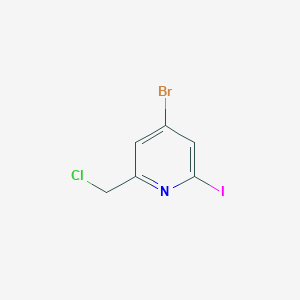
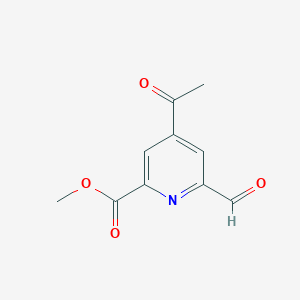
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
